(2R)-2-azanyl-3-phenylpropanoic acid

Descripción general

Descripción

(2R)-2-azanyl-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in animal proteins. This compound is vital for various metabolic processes and is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azanyl-3-phenylpropanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.

Industrial Production Methods

Industrially, this compound is produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications. This method is preferred due to its cost-effectiveness and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-azanyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylpyruvic acid.

Reduction: It can be reduced to form phenylalaninol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution.

Major Products

Oxidation: Phenylpyruvic acid.

Reduction: Phenylalaninol.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Biochemical Role and Therapeutic Applications

Phenylalanine as a Precursor:

Phenylalanine serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. This property makes it essential for maintaining normal brain function and mood regulation.

Phenylketonuria Treatment:

Individuals with phenylketonuria (PKU) cannot metabolize phenylalanine properly due to a deficiency in the enzyme phenylalanine hydroxylase. Dietary management involving low-phenylalanine diets supplemented with tyrosine is crucial for preventing neurological damage in affected individuals. Research indicates that early dietary intervention can significantly improve cognitive outcomes in PKU patients.

Applications in Drug Discovery

Neurotransmitter Synthesis:

Phenylalanine's role in synthesizing neurotransmitters makes it a target for drug development related to mood disorders and neurological diseases. Compounds derived from phenylalanine have been explored for their potential to enhance cognitive function and treat conditions like depression and anxiety .

Synthetic Peptide Development:

Recent studies have highlighted the use of phenylalanine in developing synthetic peptide amides that act as ligands for receptors such as the kappa opioid receptor. These peptides exhibit potential therapeutic effects in pain management and addiction treatment .

Industrial Applications

Food Industry:

Phenylalanine is utilized as a flavor enhancer and nutritional supplement in various food products. Its ability to enhance taste profiles makes it a valuable ingredient in the food industry.

Cosmetic Formulations:

Due to its moisturizing properties, phenylalanine is also found in cosmetic formulations aimed at improving skin hydration and elasticity.

Research on Nanomaterials

Nanoscience Applications:

Recent advancements have seen the application of (2R)-2-azanyl-3-phenylpropanoic acid in nanoscience, particularly in the synthesis of silica-based nanoparticles. These nanoparticles are being researched for their enhanced properties applicable in drug delivery systems and environmental remediation.

| Application Area | Description | Outcomes/Benefits |

|---|---|---|

| Drug Discovery | Precursor for neurotransmitter synthesis; development of synthetic peptides | Potential treatments for mood disorders and neurological diseases |

| Phenylketonuria Treatment | Dietary management strategies using low-phenylalanine diets | Improved cognitive outcomes in PKU patients |

| Food Industry | Flavor enhancer; nutritional supplement | Enhanced taste profiles; increased nutritional value |

| Cosmetic Formulations | Moisturizing agent | Improved skin hydration and elasticity |

| Nanomaterials | Synthesis of silica-based nanoparticles | Enhanced properties for drug delivery and environmental applications |

Case Studies

Study on PKU Management:

A longitudinal study involving children diagnosed with PKU demonstrated that adherence to a low-phenylalanine diet significantly reduced the risk of cognitive impairment compared to those who did not follow dietary guidelines. The study emphasized the importance of early intervention and continuous monitoring .

Research on Nanoparticle Synthesis:

In a recent study, researchers utilized this compound to modify silica nanoparticles, resulting in particles with improved drug loading capacity and release profiles. This advancement has implications for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

The mechanism of action of (2R)-2-azanyl-3-phenylpropanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) molecules, which facilitate its addition to the growing polypeptide chain. Additionally, it serves as a precursor for the synthesis of neurotransmitters, where it undergoes hydroxylation and decarboxylation to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in the central nervous system, affecting mood, cognition, and stress response.

Comparación Con Compuestos Similares

Similar Compounds

L-tyrosine: Another aromatic amino acid that is a precursor to neurotransmitters.

L-tryptophan: An essential amino acid involved in the synthesis of serotonin.

L-histidine: An amino acid that is a precursor to histamine.

Uniqueness

(2R)-2-azanyl-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its metabolic pathways and the enzymes involved in its conversion to other biologically active molecules distinguish it from other amino acids.

Actividad Biológica

(2R)-2-azanyl-3-phenylpropanoic acid, also known as (R)-3-phenyllactic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

- IUPAC Name : (2R)-2-amino-3-phenylpropanoic acid

- Molecular Formula : C9H11NO2

- CAS Number : 7326-19-4

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Neuromodulatory Effects : Research has demonstrated that this compound may influence neurotransmitter release, particularly in the context of modulating pain and mood disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antioxidant properties using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in inflammatory markers and reported reduced joint pain over a 12-week period. These findings suggest that the compound may serve as an adjunct therapy for inflammatory diseases.

Case Study 3: Neuromodulatory Effects

Research conducted on animal models demonstrated that administration of this compound led to increased levels of serotonin and dopamine in the brain, correlating with improved behavioral outcomes in models of depression and anxiety. This points to its potential role as a neuromodulator.

Propiedades

Número CAS |

878339-23-2 |

|---|---|

Fórmula molecular |

C9H11NO2 |

Peso molecular |

175.117 g/mol |

Nombre IUPAC |

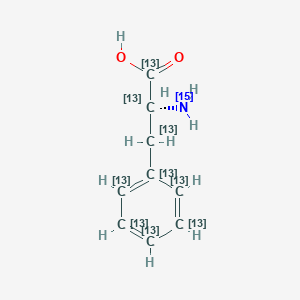

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Clave InChI |

COLNVLDHVKWLRT-CMLFETTRSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

SMILES isomérico |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)N |

Pictogramas |

Irritant |

Secuencia |

F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.